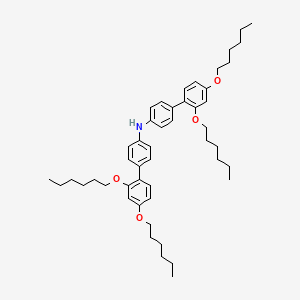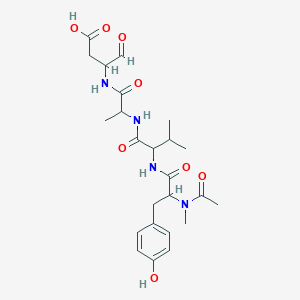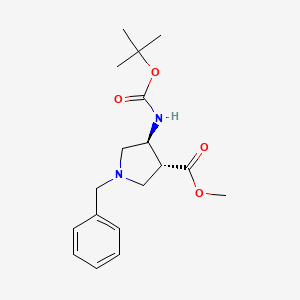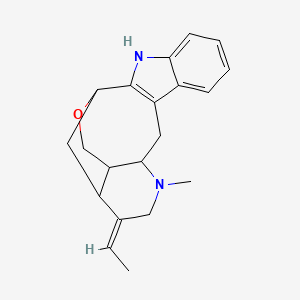
Bis(2',4'-bis(hexyloxy)biphenyl-4-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine is a chemical compound known for its application in dye-sensitized solar cells. It is recognized for its efficiency in light harvesting and surface modification, which enhances the overall efficiency of solar cells . The compound has a molecular formula of C48H67NO4 and a molecular weight of 722.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine typically involves the reaction of biphenyl derivatives with hexyloxy groups under controlled conditions. The process may include steps such as nitration, reduction, and amination to introduce the amine group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The compound is produced in facilities adhering to ISO, FDA, CE, and GMP standards to ensure quality and safety .
Chemical Reactions Analysis
Types of Reactions
Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The hexyloxy groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine is widely used in scientific research, particularly in the field of solar energy. Its primary application is in dye-sensitized solar cells, where it serves as a dye to enhance light absorption and conversion efficiency . Additionally, the compound’s structural properties make it suitable for use in device fabrication and surface modification .
Mechanism of Action
The mechanism by which Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine exerts its effects involves its ability to efficiently harvest light and modify surfaces. The compound interacts with light photons, facilitating their absorption and conversion into electrical energy. Its acidic properties also enable it to modify surfaces, enhancing the overall efficiency of the devices it is used in .
Comparison with Similar Compounds
Similar Compounds
Bis(4-biphenylyl)amine: Another biphenyl derivative used in organic synthesis and pharmaceutical applications.
N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine: A similar compound with thiophene groups used in various chemical applications.
Uniqueness
Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine stands out due to its specific application in dye-sensitized solar cells. Its unique combination of hexyloxy groups and biphenyl structure provides superior light-harvesting capabilities and surface modification properties, making it highly efficient for solar energy applications .
Properties
Molecular Formula |
C48H67NO4 |
|---|---|
Molecular Weight |
722.0 g/mol |
IUPAC Name |
4-(2,4-dihexoxyphenyl)-N-[4-(2,4-dihexoxyphenyl)phenyl]aniline |
InChI |
InChI=1S/C48H67NO4/c1-5-9-13-17-33-50-43-29-31-45(47(37-43)52-35-19-15-11-7-3)39-21-25-41(26-22-39)49-42-27-23-40(24-28-42)46-32-30-44(51-34-18-14-10-6-2)38-48(46)53-36-20-16-12-8-4/h21-32,37-38,49H,5-20,33-36H2,1-4H3 |
InChI Key |
DJOIOSDNQRJAOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=C(C=C(C=C4)OCCCCCC)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)


![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)
![[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12105078.png)
![17-[2-(1,3-Dihydroxy-2-methylpropyl)-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12105082.png)







